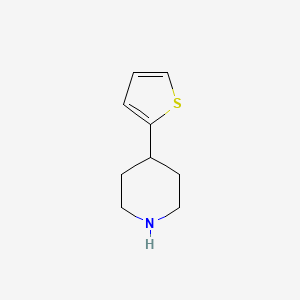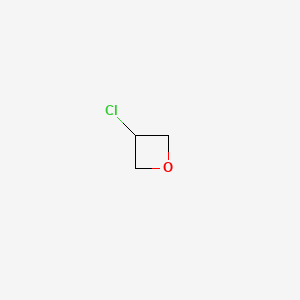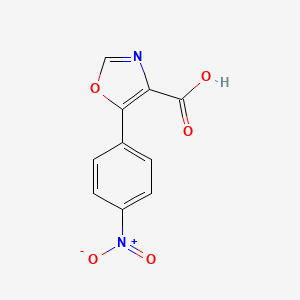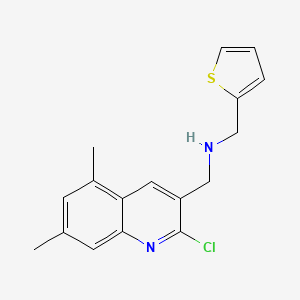
(2-Chloro-5,7-dimethyl-quinolin-3-ylmethyl)-thiophen-2-ylmethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
In the first paper, the synthesis of thienoquinoline derivatives is described. The process involves a pH-dependent reduction of a methyl carboxylate precursor, followed by a Suzuki coupling reaction. The resulting compounds, including a chloroquine analogue and other derivatives, were synthesized using different amines and bases, such as novaldiamine and Mannich bases . Although the exact synthesis of "(2-Chloro-5,7-dimethyl-quinolin-3-ylmethyl)-thiophen-2-ylmethyl-amine" is not detailed, the methods used in this paper could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a fused benzene and pyridine ring, which can be further modified to yield various analogues. In the case of thienoquinolines, a thiophene ring is incorporated into the structure, which can affect the compound's electronic and steric properties. The presence of chlorine, methyl, and amine groups in the compound of interest would likely influence its reactivity and binding characteristics .
Chemical Reactions Analysis
The second paper discusses the reactivity of a thiazoloquinoline derivative, which undergoes various electrophilic substitution reactions. These reactions include nitration, sulfonation, bromination, formylation, and acylation, predominantly occurring at the 5-position of the thiophene ring . This suggests that the compound "(2-Chloro-5,7-dimethyl-quinolin-3-ylmethyl)-thiophen-2-ylmethyl-amine" may also be susceptible to similar electrophilic substitution reactions, particularly at positions that are not sterically hindered or deactivated by electron-withdrawing groups.
Physical and Chemical Properties Analysis
While the exact physical and chemical properties of "(2-Chloro-5,7-dimethyl-quinolin-3-ylmethyl)-thiophen-2-ylmethyl-amine" are not provided in the papers, we can infer that the compound would exhibit properties typical of quinoline derivatives. These might include moderate solubility in organic solvents, potential fluorescence, and a certain degree of stability under standard conditions. The presence of a chlorine atom could increase the compound's molecular weight and influence its lipophilicity, which is important for its potential as a drug candidate .
Relevant Case Studies
The first paper presents a case study where the synthesized thienoquinoline derivatives were tested for their in vitro growth inhibition of the malaria parasite Plasmodium falciparum. The pyronaridine derivative showed significant activity, with an IC50 value of 210 nM against a chloroquine-sensitive strain. Additionally, one of the bisquinoline derivatives demonstrated in vivo activity in Plasmodium vinckei infected mice . These findings highlight the potential of quinoline derivatives as antimalarial agents and suggest that similar studies could be conducted with "(2-Chloro-5,7-dimethyl-quinolin-3-ylmethyl)-thiophen-2-ylmethyl-amine" to assess its efficacy.
Scientific Research Applications
1. Synthesis and Structural Properties
The compound, due to its structural complexity, is often involved in the synthesis of other complex organic compounds. One study highlighted the reaction of chloral with substituted anilines resulting in various products, depending on the type of amine and reaction conditions, indicating the potential of such compounds in complex organic synthesis and structural analysis (Issac & Tierney, 1996).
2. Corrosion Inhibition
Quinoline derivatives, including the compound , have been identified as effective anticorrosive materials. Their high electron density allows them to adsorb and form stable chelating complexes with surface metallic atoms, providing corrosion protection. This application is crucial in industries where metal longevity is critical (Verma, Quraishi, & Ebenso, 2020).
3. Immune Response Modulation
Similar compounds, especially those under the quinoline umbrella, have shown promise in modulating immune responses. A review on imiquimod, a compound with structural similarities, demonstrated its ability to induce cytokine production, leading to immunoregulatory, antiviral, antiproliferative, and antitumor activities. This opens doors for potential therapeutic applications in treating various cutaneous diseases (Syed, 2001).
4. Environmental Significance
Another aspect of this compound's relevance is its environmental impact. Heterocyclic aromatic amines (HAAs), which include similar compounds, are known mutagens and carcinogens formed during the cooking of protein-rich foods. Understanding the formation, presence, and levels of such compounds in the human diet is crucial for assessing potential health hazards, indicating the environmental and health monitoring significance of such compounds (Stavric, 1994).
5. Biotechnological Applications
The compound's structure is reminiscent of quinoxalines, which have been explored for their antitumoral properties among other biological activities. This underlines the biotechnological and pharmaceutical potential of such compounds in drug development and catalysis (Pareek & Kishor, 2015).
properties
IUPAC Name |
N-[(2-chloro-5,7-dimethylquinolin-3-yl)methyl]-1-thiophen-2-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2S/c1-11-6-12(2)15-8-13(17(18)20-16(15)7-11)9-19-10-14-4-3-5-21-14/h3-8,19H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPZECSNVCMTOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)Cl)CNCC3=CC=CS3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(thiophen-2-ylmethyl)methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

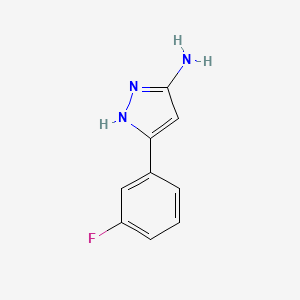
![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)

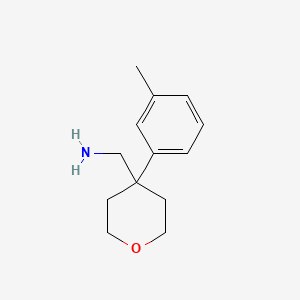
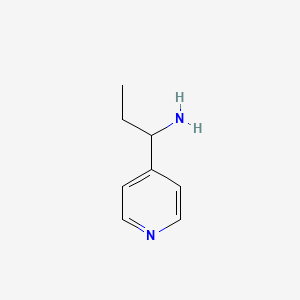
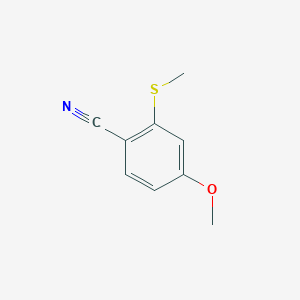
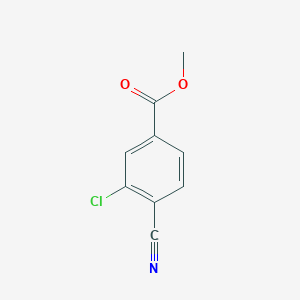
![[(1-Quinazolin-4-ylpiperidin-4-yl)methyl]amine](/img/structure/B1320118.png)
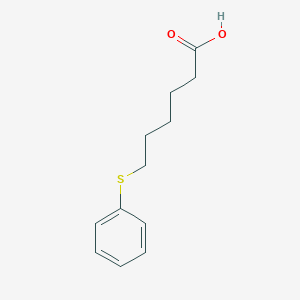

![Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide](/img/structure/B1320123.png)
